molecular formula C24H22N4O2S B11363598 2-(3-((5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propyl)isoindoline-1,3-dione

2-(3-((5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propyl)isoindoline-1,3-dione

Cat. No.: B11363598
M. Wt: 430.5 g/mol
InChI Key: GCRZXQIJMMTALF-UHFFFAOYSA-N
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Description

2-(3-((5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazoloquinoline moiety linked to an isoindoline-1,3-dione core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 2-(3-((5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propyl)isoindoline-1,3-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazoloquinoline moiety: This step involves the cyclization of appropriate precursors to form the triazoloquinoline ring system.

    Thioether formation: The triazoloquinoline is then reacted with a thiol compound to introduce the thioether linkage.

    Attachment to isoindoline-1,3-dione: The final step involves the coupling of the thioether intermediate with isoindoline-1,3-dione under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(3-((5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazoloquinoline moiety or the thioether linkage.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

2-(3-((5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propyl)isoindoline-1,3-dione has been explored for various scientific research applications, including:

    Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.

    Biological Research: It has been used as a tool compound to study the role of triazoloquinoline derivatives in biological systems, including their interactions with proteins and enzymes.

    Industrial Applications: The compound’s unique structure and reactivity make it a candidate for the development of new materials and catalysts in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-((5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoline moiety is known to bind to certain proteins, modulating their activity and leading to downstream effects. For example, the compound may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar compounds to 2-(3-((5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propyl)isoindoline-1,3-dione include other triazoloquinoline derivatives and isoindoline-1,3-dione derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For instance:

    5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thione: This compound has a similar triazoloquinoline core but lacks the isoindoline-1,3-dione moiety, leading to different biological properties.

    Isoindoline-1,3-dione derivatives: These compounds may have various substituents at different positions on the isoindoline-1,3-dione core, affecting their reactivity and applications.

The uniqueness of this compound lies in its combination of the triazoloquinoline and isoindoline-1,3-dione moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[3-[(5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propyl]isoindole-1,3-dione

InChI

InChI=1S/C24H22N4O2S/c1-14-11-16(3)21-19(12-14)15(2)13-20-25-26-24(28(20)21)31-10-6-9-27-22(29)17-7-4-5-8-18(17)23(27)30/h4-5,7-8,11-13H,6,9-10H2,1-3H3

InChI Key

GCRZXQIJMMTALF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC3=NN=C(N32)SCCCN4C(=O)C5=CC=CC=C5C4=O)C)C

Origin of Product

United States

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